2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide (also known as 2-PEITD) is an organic compound that has been used in various scientific research applications. This compound is a member of the isothiazole family and is often used as a precursor for other compounds. It has a wide range of applications in the fields of chemistry, biology and medicine.
Scientific Research Applications
Application 1: Organic Electronics
- Results : Devices utilizing this compound exhibit higher charge mobility and extended π-conjugation, leading to improved performance in electronic applications .
Application 2: Diuretics in Pharmacology
- Results : The medications developed show significant diuretic activity, contributing to the treatment of kidney, cardiac, and hepatic edema .
Application 3: Computational Drug Design
- Results : The computational studies suggest that the compound could be a promising candidate for further experimental validation as a drug inhibitor .
Application 7: Photo-Initiator for Polymerization
- Results : The use of this compound in polymerization results in efficient and controlled synthesis of polymers, which are used in coatings, adhesives, and other materials .
Application 8: Development of UV Curable Resins
- Results : Resins cured using this compound exhibit enhanced durability and stability, making them suitable for various industrial applications .
Application 9: Synthesis of Chitosan Nanoparticles
- Results : The synthesized nanoparticles show potential as carriers for targeted drug delivery systems .
Application 10: Production of Hydrophobic Materials
properties
IUPAC Name |
2-(1-phenylethyl)-3H-1,2-thiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10(11-6-3-2-4-7-11)12-8-5-9-15(12,13)14/h2-7,9-10H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQGYALQVAIKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.